2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide
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Overview
Description
2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidobenzoisothiazole moiety and a thioacetamide group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide typically involves multiple steps, starting with the preparation of the dioxidobenzoisothiazole core This can be achieved through the oxidation of benzoisothiazole derivatives using strong oxidizing agents such as hydrogen peroxide or peracids
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s thioacetamide group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the dioxidobenzoisothiazole moiety may interact with cellular receptors or DNA, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-phenylacetamide
- 2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(4-methylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide stands out due to the presence of the methylthio group on the phenyl ring, which may enhance its biological activity and specificity. This structural variation can lead to differences in reactivity, solubility, and overall effectiveness in various applications.
Properties
IUPAC Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S3/c1-22-12-6-4-5-11(9-12)17-15(19)10-23-16-13-7-2-3-8-14(13)24(20,21)18-16/h2-9H,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLZHFNGLPCEQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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